Product packaging for Dipivefrine, (S)-(Cat. No.:CAS No. 149494-91-7)

Dipivefrine, (S)-

Cat. No.: B12784725
CAS No.: 149494-91-7
M. Wt: 351.4 g/mol
InChI Key: OCUJLLGVOUDECM-CYBMUJFWSA-N
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Description

The Prodrug Paradigm in Ophthalmic Drug Delivery

The development of effective ocular therapeutics is a significant challenge due to the unique anatomical and physiological barriers of the eye. The prodrug approach is a key strategy to circumvent these challenges, enabling more efficient drug delivery to target tissues. drugbank.com

Rationale for Chemical Modification in Ocular Therapeutics

The eye is equipped with protective mechanisms that impede the entry of foreign substances, including therapeutic agents. The cornea, a multi-layered, avascular tissue, is the primary barrier to topically administered drugs. Its outer layer, the epithelium, is lipophilic, while the subsequent layer, the stroma, is hydrophilic. For a drug to effectively penetrate the cornea, it must possess a balance of lipophilic and hydrophilic properties. patsnap.comontosight.ai

Many potent drugs, such as epinephrine (B1671497), are highly polar and hydrophilic, which severely limits their ability to cross the lipophilic corneal epithelium. wikipedia.org This poor penetration necessitates the use of high drug concentrations, which can lead to undesirable side effects. patsnap.comwikidoc.org Chemical modification of a parent drug to create a prodrug is a rational strategy to improve its physicochemical properties. drugbank.com By temporarily masking the polar functional groups of a drug, its lipophilicity can be significantly increased, thereby enhancing its ability to permeate the corneal barrier. pharmacompass.comontosight.ai This approach allows for a lower concentration of the drug to be administered, as the delivery to the target site is much more efficient. drugbank.comwikidoc.org Beyond improving penetration, chemical modifications can also be designed to increase a drug's stability and reduce discomfort upon instillation. drugbank.com

The Strategic Position of Dipivefrine, (S)- within Ophthalmic Prodrug Approaches

Dipivefrine, (S)-, also known as dipivalyl epinephrine, is a classic and successful example of the prodrug strategy in ophthalmology. drugbank.comnih.gov It is the 3,4-dipivalate ester of epinephrine, a modification that dramatically increases its fat solubility. wikipedia.org This enhanced lipophilicity is the key to its improved ocular bioavailability compared to its parent compound, epinephrine. patsnap.comontosight.ai

Enhanced Corneal Penetration and Lipophilicity

The primary advantage of Dipivefrine lies in its superior ability to penetrate the cornea. Research indicates that Dipivefrine is 100 to 600 times more lipophilic than epinephrine. google.com This significant increase in lipophilicity allows it to pass through the cornea approximately 17 times more readily than epinephrine in human eyes. wikipedia.orggoogle.com The addition of the two pivalic acid groups to the epinephrine molecule is responsible for this enhanced lipophilic character. drugbank.comnih.gov

Table 1: Comparison of Physicochemical Properties: Dipivefrine vs. Epinephrine

PropertyDipivefrineEpinephrine
Molecular FormulaC19H29NO5 pharmacompass.comC9H13NO3
Molar Mass351.4 g/mol pharmacompass.com183.2 g/mol
Lipophilicity (Log P)1.7 (Experimental) wikipedia.org-1.37 wikipedia.org
Corneal Penetration (Human)~17x greater than Epinephrine wikipedia.orggoogle.comBaseline

Enzymatic Hydrolysis

Dipivefrine itself has little to no pharmacological activity. drugbank.com Its therapeutic effect is dependent on its biotransformation to epinephrine. nih.gov After penetrating the cornea, Dipivefrine is rapidly hydrolyzed by esterase enzymes present in ocular tissues, particularly the cornea and the anterior chamber. nih.govpatsnap.comgoogle.com This enzymatic process cleaves the pivaloyl groups, releasing active epinephrine at the target site. drugbank.comwikidoc.org Studies have confirmed that this conversion is primarily enzymatic, as non-enzymatic hydrolysis at physiological pH is minimal. nih.gov Homogenates of corneal epithelium have been shown to be highly effective at converting Dipivefrine to epinephrine. nih.gov

Research Findings on Efficacy

The enhanced delivery of the active agent allows for a significantly lower concentration of Dipivefrine to be used to achieve a therapeutic effect comparable to that of a much higher concentration of epinephrine. wikipedia.org A randomized, double-masked study comparing 0.1% dipivefrin (B1670744) with 2% epinephrine hydrochloride found that dipivefrin produced similar reductions in intraocular pressure (18.6% for dipivefrin vs. 21.0% for epinephrine). nih.gov This demonstrates the efficiency of the prodrug delivery system. drugbank.com The onset of action for Dipivefrine occurs about 30 minutes after treatment, with the maximum effect seen at about one hour. wikidoc.org

Table 2: Summary of Comparative Clinical Findings: Dipivefrine vs. Epinephrine

ParameterDipivefrineEpinephrineReference
Effective Concentration0.1%2.0% nih.gov
Intraocular Pressure (IOP) Reduction18.6% - 24%~21.0% wikidoc.orgnih.gov
Conversion to Active Drug~80% converted to epinephrine within 30 minutes in the human eyeN/A (Is the active drug) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO5 B12784725 Dipivefrine, (S)- CAS No. 149494-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149494-91-7

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m1/s1

InChI Key

OCUJLLGVOUDECM-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C

Origin of Product

United States

Chemical and Stereochemical Foundations of Dipivefrine, S

Defined Stereochemistry of Dipivefrine, (S)-

Dipivefrine is a prodrug of epinephrine (B1671497), a molecule that contains a single chiral center. The biological activity of epinephrine is highly dependent on its three-dimensional structure, with the (R)-(-)-enantiomer being the significantly more potent form. nih.govresearchgate.net Dipivefrine, being a direct derivative, retains this chiral center.

The subject of this article, (S)-Dipivefrine, is the enantiomer of the more studied (R)-Dipivefrine. The designation "(S)-" refers to the specific configuration at the chiral carbon atom in the side chain. While commercially available Dipivefrine is often a racemic mixture (a 1:1 combination of both the (R) and (S) enantiomers), the stereochemistry is critical to its ultimate biological action. nih.gov Upon enzymatic hydrolysis in the eye, (S)-Dipivefrine would release (S)-epinephrine, the less active enantiomer of the parent drug. For this reason, the (S)-enantiomer of Dipivefrine is considered pharmacologically inferior, as it contributes to the metabolic load without providing significant therapeutic benefit.

Molecular Architecture and Design Principles for Enhanced Ocular Penetration

The primary challenge with the direct topical application of epinephrine to the eye is its poor penetration through the cornea. Epinephrine is a polar, hydrophilic molecule, which hinders its ability to pass through the lipid-rich outer layers of the cornea. nih.govtrc-p.nl The molecular design of Dipivefrine directly addresses this limitation to improve its bioavailability in the anterior chamber of the eye. nih.gov

The structure of Dipivefrine is that of epinephrine with its two hydroxyl groups on the catechol ring esterified. This modification is the key to its enhanced ocular penetration. bioline.org.br The prodrug is designed to be sufficiently lipophilic to cross the corneal barrier and then, once inside the eye, to be converted back to its active, polar parent form, epinephrine, by local enzymes. wikipedia.orgpatsnap.com This strategy allows for a much higher concentration of the active drug to reach the target tissues within the eye compared to administering epinephrine itself. entokey.com Studies have shown that Dipivefrine penetrates the cornea approximately 17 times more readily than epinephrine. wikipedia.orgnih.gov

The Role of Diesterification with Pivalic Acid in Modulating Lipophilicity

The specific chemical modification that transforms epinephrine into Dipivefrine is a diesterification reaction with pivalic acid (2,2-dimethylpropanoic acid). bioline.org.br Two pivaloyl groups, which are bulky and non-polar, are attached to the epinephrine backbone. These groups drastically increase the molecule's affinity for lipids, a property known as lipophilicity. entokey.com

This increased lipophilicity is the central principle behind Dipivefrine's design. It allows the molecule to readily partition into and diffuse across the lipid-rich corneal epithelium, which acts as a barrier to polar molecules. mdpi.com The success of this strategy is quantifiable through the partition coefficient (Log P), a measure of a compound's relative solubility in a lipid versus an aqueous phase. The addition of the two pivaloyl ester groups makes Dipivefrine approximately 600 times more lipophilic than epinephrine. wikipedia.orgentokey.com

Table 1: Comparison of Physicochemical Properties

Property Epinephrine Dipivefrine Fold Change
Molar Mass (g·mol⁻¹) 183.20 351.44 1.92
Log P (Partition Coefficient) -1.37 1.7 ~600x more lipophilic

| Relative Corneal Penetration | 1x | ~17x | 17 |

This interactive table summarizes the key physicochemical differences between the parent drug, Epinephrine, and its prodrug, Dipivefrine, highlighting the successful modulation of properties for enhanced ocular delivery. Data sourced from multiple references. wikipedia.orgentokey.com

Theoretical Considerations in Prodrug Design Relevant to Dipivefrine, (S)-

Dipivefrine is a classic example of a carrier-linked prodrug, a temporarily inactive molecule that has undergone chemical modification to optimize its delivery. The core principles of this design strategy are perfectly illustrated by its structure and function.

The fundamental tenets of prodrug design applicable here include:

Overcoming Pharmacokinetic Barriers: The primary goal is to bypass a biological barrier, in this case, the cornea's resistance to polar molecules. By masking the hydrophilic catechol hydroxyl groups of epinephrine, the prodrug gains the necessary lipophilicity to be absorbed. nih.govmdpi.com

Site-Specific Bioactivation: An ideal prodrug should be converted to its active form at the desired site of action to maximize therapeutic effect and minimize systemic exposure. Dipivefrine is specifically designed to be hydrolyzed by esterase enzymes, which are highly concentrated in ocular tissues like the cornea and iris-ciliary body. nih.govnih.govtandfonline.com This ensures that the active epinephrine is released predominantly within the eye.

Chemical Stability and Reversibility: The linkage between the parent drug (epinephrine) and the promoiety (pivalic acid) must be stable enough to survive formulation and administration but labile enough to be cleaved enzymatically in vivo. researchgate.net The ester bonds in Dipivefrine meet this requirement, being readily hydrolyzed by ocular esterases. nih.gov

Inertness of the Promoieties: The chemical groups used to form the prodrug should be non-toxic. Pivalic acid, the promoiety released from Dipivefrine, is considered safe at the concentrations achieved during therapy. nih.gov

Therefore, the design of Dipivefrine, including the (S)-enantiomer, is a deliberate application of chemical principles to solve a drug delivery problem. It transforms a poorly absorbed drug into a highly effective one by temporarily altering its molecular structure to be more compatible with the biological barriers it needs to cross.

Table 2: Compound Names Mentioned

Compound Name
Dipivefrine, (S)-
Epinephrine
Pivalic Acid
(R)-Dipivefrine
(S)-Epinephrine

Enzymatic Biotransformation of Dipivefrine, S in Ocular Tissues

Characterization of Ocular Esterases and Hydrolytic Enzymes

The hydrolysis of Dipivefrine, (S)- is primarily an enzymatic process. nih.gov Studies have identified several types of esterases in ocular tissues that are responsible for this conversion. These enzymes are crucial for the activation of this prodrug. patsnap.comdoctorlib.org

Identification of Specific Esterase Subtypes Involved in Dipivefrine, (S)- Hydrolysis

Research conducted on rabbit corneas has identified several esterase subtypes involved in the hydrolysis of Dipivefrine hydrochloride (DPE). These include cholinesterase, acetylcholinesterase, a combination of carboxylesterase, acetylesterase, and arylesterase, and a non-specific esterase. nih.govkarger.com Among these, cholinesterase appears to be the primary enzyme responsible for the hydrolysis of DPE. nih.govkarger.com This is supported by findings that DPE has a more significant effect on cholinesterase activity compared to other esterases, suggesting it is a preferred substrate for this enzyme. nih.govkarger.com In fact, the interaction between DPE and these esterases is competitive, with the substrate for cholinesterase competing most strongly with DPE. nih.govkarger.com

Further classification of these enzymes reveals that carboxylesterases (CES) are a key group of serine hydrolases that break down esters, amides, and thioesters in various tissues, including the eye. nih.gov The two major isoforms, CES1 and CES2, exhibit different substrate preferences. CES1 typically metabolizes substrates with large acyl groups and small alcohol groups, while CES2 prefers small acyl groups and large alcohol moieties. nih.govacs.org

Localization and Relative Activities of Esterases within Ocular Compartments

Esterase activity is not uniformly distributed throughout the ocular tissues. The cornea is a major site for the hydrolysis of Dipivefrine. arvojournals.orgnih.gov Studies in rabbits have shown that the corneal epithelium has a significantly higher capacity for converting D,L-dipivefrin to D,L-epinephrine compared to heat-inactivated homogenates, highlighting the enzymatic nature of this process. nih.gov The esterase activity in the corneal epithelium is approximately 2.5 times higher than in the stroma and endothelium. nih.gov

Beyond the cornea, esterase activity has been detected in various other ocular compartments. In rabbits and pigs, high hydrolytic rates have been observed in the cornea and iris-ciliary body, with lower activity in the lens and aqueous humor. core.ac.ukresearchgate.net The conjunctiva also plays a role in the absorption and subsequent hydrolysis of Dipivefrine. nih.gov Research on rabbit and pig ocular tissues revealed significant variability in the expression of CES1 and CES2. In rabbits, CES1 expression is higher in the cornea, while CES2 is more prominent in the conjunctiva. acs.org In contrast, pig ocular tissues seem to primarily express CES1. acs.org

A comparative look at different species shows that rabbit ocular tissues generally exhibit higher hydrolytic rates than porcine tissues. core.ac.ukresearchgate.net Human ocular tissues also show variable esterase expression, with CES1 levels being highest in the retina and iris-ciliary body. uef.finih.gov

Relative Esterase Activity in Ocular Tissues of Different Species
Ocular TissueRabbitPigHuman
CorneaHighHighLower than Retina/Iris-Ciliary Body
Iris-Ciliary BodyHighHighHigh
ConjunctivaHigh (CES2)LowLow
Aqueous HumorModerateLow-
RetinaLow-High
LensLowLow-

Kinetics and Mechanism of Dipivefrine, (S)- Enzymatic Hydrolysis

The conversion of Dipivefrine, (S)- to epinephrine (B1671497) is a result of enzymatic hydrolysis, a process with specific kinetics and mechanisms. psu.edu

Comparative Analysis of Enzymatic versus Non-Enzymatic Conversion Pathways

The conversion of Dipivefrine to epinephrine is overwhelmingly an enzymatic process. nih.gov In tissue-free solutions at a physiological pH of 7.4, the non-enzymatic conversion of D,L-dipivefrin to D,L-epinephrine is minimal, with less than 1% conversion occurring after three hours. nih.gov In stark contrast, homogenates of corneal epithelium were found to be 16 times more effective at this conversion than the same homogenates after being heat-inactivated, which denatures the enzymes. nih.gov This demonstrates the profound role of ocular enzymes in the bioactivation of Dipivefrine. nih.gov

Interspecies Variations in Ocular Esterase Profiles and Activity Relevant to Prodrug Metabolism

Significant differences in ocular esterase profiles and activity exist between species, which has important implications for the study and development of ophthalmic prodrugs. acs.orguef.fi

Systematic studies have revealed notable species and tissue differences in the activity and expression of carboxylesterases (CESs) and arylacetamide deacetylase (AADAC). acs.org For instance, rabbit ocular tissues show considerable variability in the expression of CES1 and CES2, with CES1 being more abundant in the cornea and CES2 in the conjunctiva. acs.org Conversely, pig ocular tissues appear to express only CES1, with little to no CES3 or AADAC detected in either species. acs.org

In general, rabbit ocular tissues demonstrate higher hydrolytic rates for esterase substrates compared to porcine tissues. core.ac.ukresearchgate.net For example, the hydrolysis of 4-nitrophenyl acetate (B1210297) (NPA), a generic esterase substrate, is higher in rabbit tissues. researchgate.net Furthermore, pigmented rabbits have been shown to have 10% to 100% higher esterase activity than albino rabbits, and the hydrolysis rate of dipivalyl epinephrine was twice as high in the corneal epithelium of pigmented rabbits. acs.org

Human ocular tissues also exhibit unique esterase profiles. The expression and activity of human CES1 vary by more than tenfold among different ocular tissues, with the highest levels found in the retina and iris-ciliary body. uef.finih.gov Human CES2 expression, on the other hand, is lower and more consistent across tissues, and AADAC could not be detected. uef.finih.gov These interspecies differences are critical considerations for translational studies in the development of new ophthalmic therapies. uef.fiuef.fi

Summary of Interspecies Differences in Ocular Esterase Profiles
Enzyme/ActivityRabbitPigHuman
CES1 Expression High in corneaPredominantly expressedHighest in retina and iris-ciliary body
CES2 Expression High in conjunctivaLow to absentLower and more uniform expression
AADAC Expression Low to absentLow to absentNot detected
Overall Hydrolytic Activity Generally higher than pigGenerally lower than rabbitVariable depending on tissue and substrate

Pharmacological Mechanisms of Action of the Active Metabolite, Epinephrine

Specificity and Interactions with Alpha- and Beta-Adrenergic Receptor Subtypes

Epinephrine's non-selective nature means it activates multiple adrenergic receptor subtypes, including α1, α2, β1, and β2, which are all present in the eye. entokey.comdrugbank.com While it is a strong activator of all subtypes, it displays some nuances in its affinity and the downstream effects it mediates through each. drugbank.comguidetopharmacology.org For instance, at lower physiological concentrations, β-receptor stimulation tends to dominate, whereas at higher pharmacological concentrations, α-receptor effects become more pronounced. wikipedia.orgnih.gov

Epinephrine's interaction with these receptors is complex; for example, it has a high affinity for both β1 and β2 receptors. nih.gov However, studies have shown that the functional coupling to the Gs protein is more efficient for the β2-adrenergic receptor compared to the β1 subtype, leading to a more potent stimulation of adenylyl cyclase. nih.gov Similarly, while epinephrine (B1671497) binds to both α1 and α2 receptors, their stimulation leads to distinct and sometimes opposing effects on ocular physiology. wikipedia.orgentokey.com

Table 1: Adrenergic Receptor Subtypes Activated by Epinephrine and Their General Effects

Receptor SubtypeGeneral ActionPrimary Signaling PathwayReference
α1-AdrenergicAgonistCouples to Gq, increasing intracellular Ca²+ wikipedia.org
α2-AdrenergicAgonistCouples to Gi, decreasing cAMP production wikipedia.orgwikipedia.org
β1-AdrenergicAgonistCouples to Gs, increasing cAMP production wikipedia.orgnih.gov
β2-AdrenergicAgonistCouples to Gs, increasing cAMP production wikipedia.orgwikipedia.org

Mechanistic Pathways Modulating Aqueous Humor Dynamics in Ocular Tissues

The therapeutic effect of liberated epinephrine in the eye stems from its ability to lower intraocular pressure (IOP). This is achieved through a dual mechanism involving the modulation of both aqueous humor production and its outflow. patsnap.compatsnap.com These actions are mediated by the specific adrenergic receptor subtypes located in the ciliary body, trabecular meshwork, and uveoscleral outflow pathway. patsnap.comentokey.com

Decreased Aqueous Humor Production: The initial effect of epinephrine can involve a reduction in the formation of aqueous humor. aoa.org This action is primarily mediated by the stimulation of α2-adrenergic receptors on the ciliary epithelium. wikipedia.orgentokey.com Activation of these Gi-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. wikipedia.orgtrc-p.nlpicmonic.com This reduction in cAMP is thought to suppress the active secretion of aqueous humor by the ciliary processes. trc-p.nl Vasoconstriction of ciliary body blood vessels, an α-adrenergic mediated effect, may also contribute to the initial decrease in aqueous production. patsnap.com

Increased Aqueous Humor Outflow: Epinephrine also enhances the drainage of aqueous humor from the eye through two distinct pathways:

Trabecular Outflow: Epinephrine increases the facility of outflow through the conventional trabecular meshwork pathway. wikipedia.orgnih.gov This effect is mediated by β2-adrenergic receptors. nih.govpan.pl Stimulation of these receptors leads to an increase in cAMP production, which in turn is believed to induce changes in the trabecular meshwork cells and the extracellular matrix, reducing outflow resistance. nih.govpan.pl Studies have shown that this increase in outflow facility is correlated with increased cAMP production. nih.gov

Uveoscleral Outflow: A significant component of epinephrine's action is the enhancement of aqueous humor drainage through the uveoscleral pathway. aoa.orgcapes.gov.br This is also a β2-adrenergic receptor-mediated effect. capes.gov.brbibliotekanauki.pl The mechanism involves the relaxation of the ciliary muscle, which widens the spaces within the muscle and surrounding connective tissues, thereby increasing the unconventional outflow of aqueous humor from the eye. capes.gov.brbibliotekanauki.pl

Some research also suggests that the ocular actions of epinephrine may be partially indirect, involving the release of other endogenous substances like prostaglandins (B1171923) or adenosine, which can also influence aqueous humor dynamics. arvojournals.org

Table 2: Summary of Epinephrine's Mechanistic Effects on Aqueous Humor Dynamics

Ocular EffectPrimary Ocular TissuePrimary Receptor InvolvedMechanismReference
Decreased Aqueous ProductionCiliary Body Epitheliumα2-AdrenergicInhibition of adenylate cyclase, leading to decreased cAMP and reduced aqueous secretion. wikipedia.orgtrc-p.nlaoa.org
Increased Trabecular OutflowTrabecular Meshworkβ2-AdrenergicStimulation of adenylate cyclase, increasing cAMP, which reduces outflow resistance. wikipedia.orgnih.govpan.pl
Increased Uveoscleral OutflowCiliary Muscleβ2-AdrenergicRelaxation of the ciliary muscle, increasing flow through the uveoscleral pathway. capes.gov.brbibliotekanauki.pl

Ocular Disposition and Metabolism of Dipivefrine, S

Pathways of Ocular Absorption: Corneal and Conjunctival Contributions

The primary pathway for the ocular absorption of Dipivefrine, (S)- is through the cornea. nih.govarvojournals.orgarvojournals.org This is largely attributed to its significantly enhanced lipophilicity compared to epinephrine (B1671497). arvojournals.orgnih.gov The addition of two pivaloyl groups to the epinephrine molecule creates a diester, Dipivefrine, which is between 100 to 600 times more lipophilic than epinephrine itself. arvojournals.orgnih.gov This increased lipophilic character facilitates more efficient traversal of the lipid-rich corneal epithelial barrier, which is a significant rate-limiting step for the penetration of more hydrophilic molecules like epinephrine. patsnap.comdrugbank.com

Research has demonstrated that this enhanced penetration leads to a substantially greater amount of the drug entering the eye. arvojournals.org Studies comparing the two compounds found that approximately 10 times more total drug is absorbed into rabbit eyes after the administration of Dipivefrine compared to an equivalent dose of epinephrine. arvojournals.orgnih.gov The cornea acts as the principal initial repository for this increased amount of absorbed drug. arvojournals.orgnih.gov This efficient corneal absorption ensures a higher bioavailability of the active compound within the eye. patsnap.com While the conjunctiva contributes to the absorption of many topical ophthalmic drugs, the primary focus of Dipivefrine's design and its resulting physicochemical properties favor the corneal route for optimal delivery into the anterior chamber. drugbank.com

Intraocular Tissue Distribution of Dipivefrine, (S)- and its Metabolites

Following its absorption into the eye, Dipivefrine, (S)- and its subsequent metabolites are distributed among various intraocular tissues. The distribution is a dynamic process, beginning with the rapid hydrolysis of the prodrug into its active form, epinephrine, and the subsequent metabolism and storage of epinephrine in different ocular structures. nih.govarvojournals.org

While Dipivefrine, (S)- is designed for efficient absorption, a small amount of the unchanged prodrug can be detected in ocular tissues shortly after administration. nih.govsemanticscholar.orgarvojournals.org However, it is rapidly hydrolyzed to epinephrine upon entry into the eye. arvojournals.orgarvojournals.org The cornea is the major site of this enzymatic hydrolysis. nih.govsemanticscholar.orgarvojournals.orgarvojournals.org Consequently, very little intact Dipivefrine penetrates beyond the cornea into other ocular tissues. arvojournals.org

Research tracking the compound in rabbit eyes shows that 15 minutes after administration, unchanged Dipivefrine accounts for a fraction of the radioactivity detected in the cornea, and this amount decreases over time as hydrolysis proceeds. arvojournals.org The rapid and efficient corneal hydrolysis is a key feature of its design, ensuring that the active drug, epinephrine, is released at the desired site of action. arvojournals.org

Distribution of Unchanged Dipivefrine, (S)- in the Cornea Over Time
Time After AdministrationUnchanged Dipivefrine (% of Total Radioactivity in Cornea)
15 min14.1%
30 min5.8%
1 hr2.5%
3 hr0.8%

Data derived from studies in rabbit eyes, representing the percentage of total radioactivity identified as unchanged dipivefrin (B1670744) in corneal tissue extracts at various time points post-application. arvojournals.org

Within 15 minutes of applying Dipivefrine, (S)-, the majority of the compound appears in ocular tissues as liberated epinephrine and its metabolites. nih.govsemanticscholar.orgarvojournals.orgarvojournals.org The newly formed epinephrine is then distributed to the aqueous humor, iris, and ciliary body. nih.govarvojournals.org Research indicates there is an uptake and storage mechanism for this exogenous epinephrine, particularly in the iris and ciliary body, as well as some storage of unmetabolized epinephrine in the cornea. nih.govsemanticscholar.orgarvojournals.org

The concentration of epinephrine in ocular tissues is significantly higher following Dipivefrine administration compared to treatment with epinephrine itself; at 30 minutes post-treatment, the amount of active drug is about nine times greater. arvojournals.org This liberated epinephrine is then subject to the eye's endogenous metabolic processes, leading to the appearance of downstream metabolites, such as metanephrine (B195012) and those produced by monoamine oxidase, in various ocular tissues. nih.govarvojournals.org Metanephrine appears rapidly in all tested tissues, whereas monoamine oxidase metabolites are detected later, primarily in the aqueous humor. nih.govarvojournals.org

Relative Distribution of Dipivefrine, (S)- and its Metabolites in Ocular Tissues (%)
TimeTissueDipivefrineEpinephrineMetanephrineMAO Metabolites
30 minCornea5.847.746.50
Aqueous Humor2.829.268.00
Iris/Ciliary Body1.529.169.40
3 hrCornea0.832.061.55.7
Aqueous Humor010.468.920.7
Iris/Ciliary Body015.772.811.5

Table represents the percentage of total radioactivity identified as Dipivefrine, (S)-, Epinephrine, Metanephrine, or Monoamine Oxidase (MAO) metabolites in different ocular tissues of rabbits at 30 minutes and 3 hours after topical application of radiolabeled Dipivefrine. arvojournals.org

Endogenous Metabolic Pathways of Epinephrine within the Eye

Once Dipivefrine, (S)- is hydrolyzed to epinephrine, the liberated epinephrine is metabolized in a manner similar to topically applied epinephrine, utilizing the eye's natural enzymatic pathways for catecholamines. nih.govsemanticscholar.orgarvojournals.org This biotransformation is crucial for the inactivation and eventual elimination of the active compound.

The principal metabolite of epinephrine identified in ocular tissues is Metanephrine. nih.govsemanticscholar.orgarvojournals.orgarvojournals.org This metabolite is detected as early as 15 minutes after the administration of either Dipivefrine or epinephrine and is found in all ocular tissues tested, including the cornea, aqueous humor, iris, and ciliary body. nih.govarvojournals.org The formation of Metanephrine is a primary step in the metabolic inactivation of epinephrine within the eye. arvojournals.org Further metabolism leads to the production of compounds like vanillylmandelic acid (VMA), which is a major urinary metabolite. arvojournals.org

The metabolism of Dipivefrine, (S)- and the subsequent liberated epinephrine is governed by a sequence of enzymatic actions.

Esterases : The initial and essential step is the hydrolysis of the Dipivefrine prodrug into active epinephrine. This conversion is catalyzed by esterase enzymes present in the eye, with the cornea being the primary site of this activity. arvojournals.orgpatsnap.comdrugbank.com

Catechol-O-methyltransferase (COMT) : This enzyme is responsible for the conversion of epinephrine to its major ocular metabolite, Metanephrine. arvojournals.orgresearchgate.net COMT acts by transferring a methyl group to the catecholamine structure. researchgate.netyoutube.com

Monoamine Oxidase (MAO) : Following the action of COMT, or acting on epinephrine directly, MAO plays a significant role in further metabolism. arvojournals.orgresearchgate.net This enzyme deaminates catecholamines. arvojournals.org Metabolites produced by MAO appear later than Metanephrine, typically 1 to 3 hours after drug administration, and are found predominantly in the aqueous humor. nih.govsemanticscholar.orgarvojournals.org The data suggest that the oxidation of metanephrine by MAO may be the rate-limiting step in the ocular metabolism of exogenous epinephrine. arvojournals.org Both COMT and MAO are widely distributed throughout the body and are the principal enzymes involved in catecholamine metabolism. youtube.comdrugbank.com

Comparative Ocular Disposition Profiles: Dipivefrine, (S)- versus Epinephrine

Dipivefrine is a prodrug of epinephrine, created through the diesterification of epinephrine with pivalic acid. This structural modification significantly enhances its lipophilic character, which is a critical factor in its ocular disposition. drugbank.comdrugs.com The increased lipophilicity of Dipivefrine allows it to penetrate the cornea much more readily than its parent compound, epinephrine. wikipedia.orgpatsnap.com Research indicates that Dipivefrine is dramatically more lipophilic (approximately 600-fold) than the highly hydrophilic epinephrine and penetrates the cornea about 17 times more effectively. wikipedia.orgnih.gov

Upon penetration of the cornea, Dipivefrine is hydrolyzed by esterase enzymes present in ocular tissues, primarily the cornea, to release the active compound, epinephrine. patsnap.comarvojournals.orgnih.gov This biotransformation occurs rapidly, with most of the prodrug appearing as epinephrine and its metabolites within 15 minutes of topical application. arvojournals.orgnih.govarvojournals.org The cornea is considered the main site for this hydrolysis. arvojournals.orgnih.gov

This efficient delivery system results in a significantly higher concentration of the active drug in ocular tissues compared to the direct topical application of epinephrine. arvojournals.org Studies have shown that approximately ten times more radioactive drug is absorbed into ocular tissues following Dipivefrine administration than after epinephrine treatment. arvojournals.org Consequently, the amount of epinephrine present in ocular tissues is about nine times greater 30 minutes after Dipivefrine application compared to treatment with epinephrine itself. arvojournals.org

Once liberated, the epinephrine from Dipivefrine is metabolized in a similar fashion to topically applied epinephrine. arvojournals.orgnih.gov The primary metabolite found in ocular tissues is metanephrine. arvojournals.orgarvojournals.org Following application of either drug, there is evidence of uptake and storage of unmetabolized, exogenous epinephrine in the iris, ciliary body, and cornea. arvojournals.orgnih.govarvojournals.org

Table 1: Comparative Properties and Ocular Disposition of Dipivefrine vs. Epinephrine
ParameterDipivefrine, (S)-EpinephrineReference
ClassificationProdrugActive Drug drugbank.com
Lipophilicity (Log P)1.7 (experimental)-1.37 wikipedia.org
Corneal Penetration Enhancement~17-fold greater than EpinephrineBaseline wikipedia.orgnih.gov
Primary Site of Ocular MetabolismCornea (hydrolysis to Epinephrine)Various ocular tissues (metabolized to Metanephrine) arvojournals.org
Resulting Epinephrine in Ocular Tissues~9 times more at 30 min post-applicationBaseline arvojournals.org

Considerations of Systemic Absorption and Extra-Ocular Distribution

Following topical ocular administration, a significant portion of the applied dose can be absorbed systemically. nih.gov This occurs as the drug drains from the conjunctival sac through the nasolacrimal duct into the nasal cavity and subsequently the gastrointestinal tract, where it can be absorbed into the bloodstream. nih.govnih.gov

Despite the substantial differences in their ocular absorption profiles, the systemic absorption of Dipivefrine and epinephrine is remarkably similar. nih.gov Studies have determined that approximately 55% to 65% of the ocularly applied dose of either compound is absorbed systemically. nih.gov Although Dipivefrine enters the eye much more efficiently, this does not translate to a correspondingly higher rate of systemic absorption compared to epinephrine. nih.gov After ocular application, both drugs are absorbed into the body slowly over a period of several hours. nih.gov

The route of administration influences the subsequent distribution and metabolism of the compounds. The tissue distribution of radioactive material after the ocular application of epinephrine differs from the distribution seen after intravenous injection. nih.gov This suggests that the pathway of absorption, particularly through the gastrointestinal tract, plays a key role in its extra-ocular distribution. nih.gov While the systemic metabolism of epinephrine appears consistent regardless of whether it is applied ocularly or injected intravenously, the metabolism of Dipivefrine shows some differences depending on the route of administration. nih.gov Systemic absorption can result in the distribution of the active compound throughout the body, potentially leading to effects in other organ systems. patsnap.combiomedicus.gr

Table 2: Systemic Absorption Following Ocular Administration
CompoundPercentage of Systemic AbsorptionPrimary PathwayReference
Dipivefrine, (S)-55% - 65%Nasolacrimal drainage followed by gastrointestinal absorption nih.gov
Epinephrine55% - 65%Nasolacrimal drainage followed by gastrointestinal absorption nih.gov

Advanced Research Methodologies in Dipivefrine, S Investigations

In Vitro Approaches for Enzymatic Hydrolysis Characterization

The conversion of the prodrug Dipivefrine, (S)- to its active form, epinephrine (B1671497), is a critical step for its therapeutic effect. This biotransformation is primarily achieved through enzymatic hydrolysis by esterases present in ocular tissues. nih.govnih.gov To characterize this process, researchers utilize various in vitro methodologies, with ocular tissue homogenate assays being a prominent example. mdpi.comnih.gov

These assays involve the preparation of homogenates from various ocular tissues, such as the cornea, which is considered the major site of Dipivefrine hydrolysis. arvojournals.org Studies have utilized rabbit corneal homogenates to demonstrate the conversion of Dipivefrine to epinephrine. mdpi.com The enzymatic activity responsible for this hydrolysis is attributed to cholinesterases and other esterases found within these tissues. caymanchem.comglpbio.com

In vitro studies have shown that the hydrolysis of Dipivefrine can be influenced by other substances. For instance, echothiophate, a cholinesterase inhibitor, has been demonstrated to be a competitive and reversible inhibitor of the soluble corneal dipivefrin (B1670744) esterases in in vitro settings. nih.gov This highlights the utility of tissue homogenate assays in screening for potential drug-drug interactions that could affect the efficacy of Dipivefrine.

Characterization of the esterases involved in the hydrolysis of Dipivefrine hydrochloride has been a subject of investigation. caymanchem.com These studies help in understanding the specific enzymes responsible for the activation of the prodrug, providing insights into the metabolic pathways within the eye. mdpi.com

Table 1: Key Findings from In Vitro Enzymatic Hydrolysis Studies of Dipivefrine, (S)-

Study FocusKey FindingTissue ModelCitation
Site of HydrolysisThe cornea is the primary site of Dipivefrine hydrolysis.Ocular Tissues arvojournals.org
Enzymatic ConversionRabbit corneal homogenates effectively hydrolyze Dipivefrine to epinephrine.Rabbit Cornea mdpi.com
Enzyme InhibitionEchothiophate acts as a competitive, reversible inhibitor of corneal Dipivefrine esterases.Soluble Corneal Esterases nih.gov
Enzyme CharacterizationEsterases, including cholinesterase, in the cornea are responsible for hydrolysis.Cornea caymanchem.comglpbio.com

Chromatographic and Spectrometric Techniques for Quantitative Analysis of Dipivefrine, (S)- and its Metabolites

Accurate quantification of Dipivefrine, (S)- and its active metabolite, epinephrine, is crucial for pharmacokinetic and metabolic studies. To achieve this, a variety of sophisticated analytical techniques are employed, with chromatographic and spectrometric methods being the most prominent. cdc.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dipivefrine and its related compounds. mdpi.com HPLC methods, often coupled with ultraviolet (UV) detection, have been developed for the determination of Dipivefrine in pharmaceutical formulations. nih.gov For instance, a reported HPLC-UV method utilized a C18 column with a mobile phase of methanol (B129727) and potassium phosphate (B84403) buffer for the analysis of Dipivefrin hydrochloride. nih.gov

For enhanced sensitivity and selectivity, especially in complex biological matrices, liquid chromatography is often coupled with mass spectrometry (LC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying not only the parent drug but also its metabolites and degradation products. mdpi.comumn.edu This technique was used to identify monopivaloylepinephrine isomers, which are formed through the partial ester hydrolysis of Dipivefrine. google.com Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, has also been used for the quantification of epinephrine, the active form of Dipivefrine. nih.gov

Gas Chromatography (GC) is another valuable technique, particularly for the estimation of volatile impurities or degradation products. researchgate.net For example, GC can be used to estimate the amount of pivalic acid, a byproduct of Dipivefrine hydrolysis. researchgate.net

These analytical methods are essential for various stages of drug investigation, including formulation development, stability testing, and pharmacokinetic studies. wdh.ac.id

Table 2: Chromatographic and Spectrometric Methods for Dipivefrine, (S)- Analysis

TechniqueApplicationAnalyte(s)Citation
HPLC-UVQuantification in pharmaceutical formulationsDipivefrin hydrochloride nih.gov
UPLCQuantification of the active metaboliteEpinephrine nih.gov
LC-MS/MSIdentification of degradation productsMonopivaloylepinephrine isomers google.com
GCEstimation of volatile degradation productsPivalic acid researchgate.net

Computational Chemistry and Molecular Modeling for Prodrug Design and Mechanism Elucidation

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and development, including the design and investigation of prodrugs like Dipivefrine, (S)-. researchgate.netlongdom.org These in silico approaches offer a theoretical framework to understand and predict the behavior of molecules, thereby guiding the rational design of more effective therapeutic agents. ebi.ac.uk

The design of prodrugs can be significantly aided by computational methods that involve Molecular Orbital (MO) and Molecular Mechanics (MM) calculations. researchgate.net These calculations can help in understanding the intramolecular processes that govern the conversion of a prodrug to its active form. longdom.org For Dipivefrine, which is a prodrug of epinephrine, computational approaches can be used to model the enzymatic hydrolysis process that occurs in the eye. drugbank.comwikidoc.org

Molecular docking is a specific computational technique that has been widely used to predict the binding orientation of a small molecule (ligand) to its target protein. nih.govunict.it In the context of Dipivefrine, molecular docking could be employed to study the interaction of the prodrug with the active site of ocular esterases, the enzymes responsible for its hydrolysis. caymanchem.comdrugbank.com This can provide insights into the structural features of the prodrug that are important for enzyme recognition and catalysis.

Furthermore, computational studies can be used to predict various physicochemical properties of the prodrug, such as its lipophilicity, which is a key factor in its ability to penetrate the cornea. drugbank.comwikidoc.org By understanding these properties at a molecular level, medicinal chemists can design new prodrugs with improved absorption, distribution, and metabolic profiles. nih.gov The overarching goal is to create prodrugs that are efficiently delivered to the target site and then cleaved to release the active drug in a controlled manner. longdom.org

Table 3: Applications of Computational Chemistry in Dipivefrine, (S)- Research

Computational TechniqueApplicationPotential InsightsCitation
Molecular Orbital (MO) / Molecular Mechanics (MM)Prodrug design and mechanism of actionUnderstanding intramolecular processes for prodrug conversion researchgate.netlongdom.org
Molecular DockingInteraction with ocular esterasesPredicting binding modes and identifying key interactions for hydrolysis nih.govunict.it
Property PredictionPhysicochemical propertiesEstimating lipophilicity and other properties related to corneal penetration drugbank.comwikidoc.org
Rational Prodrug DesignDevelopment of new prodrugsGuiding the design of molecules with enhanced therapeutic profiles nih.gov

Ex Vivo and In Vivo Models for Ocular Drug Disposition and Metabolism Studies

Understanding the ocular disposition and metabolism of Dipivefrine, (S)- in a physiological setting is critical for evaluating its efficacy and safety. To this end, researchers utilize a combination of ex vivo and in vivo models, with animal models, particularly rabbits, being the most commonly employed. nih.govreviewofophthalmology.com

Ex vivo studies, such as transcorneal permeation studies, provide valuable information about the ability of a drug to cross the corneal barrier. nih.gov These experiments often use excised animal corneas mounted in a diffusion cell system.

In vivo studies in animal models allow for the investigation of the complete pharmacokinetic profile of Dipivefrine, including its absorption, distribution, metabolism, and elimination within the eye. nih.gov Following topical administration of Dipivefrine to rabbits, researchers can collect samples of ocular tissues and fluids, such as the aqueous humor, at various time points to determine the concentration of the prodrug and its metabolites. arvojournals.orgnih.gov These studies have confirmed that Dipivefrine penetrates the cornea more readily than epinephrine due to its enhanced lipophilicity. nih.govnih.gov Once inside the eye, it is rapidly hydrolyzed to epinephrine. arvojournals.orgwikidoc.org

Studies in rabbits have shown that the concentration of epinephrine derived from the hydrolysis of Dipivefrine in the aqueous humor and other ocular tissues is significantly higher than that achieved with topical application of epinephrine itself. researchgate.net This demonstrates the efficiency of the prodrug approach for delivering the active compound to its site of action. Furthermore, in vivo studies have substantiated the reversible nature of the inhibition of Dipivefrine hydrolysis by echothiophate, which was initially observed in in vitro experiments. nih.gov

While rabbit models are widely used, it is important to acknowledge the physiological differences between rabbit and human eyes, such as blink rate and tear film volume, which can influence drug disposition. reviewofophthalmology.com Despite these limitations, animal models remain an indispensable tool for the preclinical evaluation of ophthalmic drugs like Dipivefrine.

Table 4: Summary of Findings from Ex Vivo and In Vivo Studies of Dipivefrine, (S)-

Model TypeStudy FocusKey FindingAnimal ModelCitation
Ex VivoTranscorneal PermeationAssesses the ability of the drug to cross the cornea.Rabbit nih.gov
In VivoOcular PharmacokineticsDipivefrine penetrates the cornea more effectively than epinephrine.Rabbit nih.govnih.gov
In VivoMetabolismDipivefrine is rapidly hydrolyzed to epinephrine in the eye.Rabbit arvojournals.orgwikidoc.org
In VivoBioavailabilityHigher concentrations of epinephrine are achieved with Dipivefrine administration compared to epinephrine administration.Rabbit researchgate.net
In VivoDrug InteractionConfirmed the reversible inhibition of Dipivefrine hydrolysis by echothiophate.Rabbit nih.gov

Methodologies for Investigating Impurities and Degradation Products within the Dipivefrine, (S)- Chemical Profile

Ensuring the purity and stability of any pharmaceutical compound is paramount, and Dipivefrine, (S)- is no exception. A variety of analytical methodologies are employed to identify, characterize, and quantify impurities and degradation products that may be present in the drug substance or arise during its shelf life. wdh.ac.id

Forced degradation studies, also known as stress testing, are a critical component of this process. scribd.com In these studies, Dipivefrine is subjected to harsh conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis to intentionally induce degradation. scribd.com This helps to elucidate the degradation pathways and identify the resulting products. For example, Dipivefrin HCl has been shown to undergo complete degradation in a pH 9 solution over a 24-hour period. scribd.com

The analytical techniques used to analyze the samples from these studies are highly sensitive and specific. Liquid chromatography, particularly HPLC, is a workhorse for separating the parent drug from its impurities and degradants. mfd.org.mk When coupled with mass spectrometry (LC-MS or LC-MS/MS), it becomes a powerful tool for the structural elucidation of these unknown compounds. researchgate.net For instance, LC-MS has been used to identify monopivaloylepinephrine isomers as the main degradants of Dipivefrine, formed through partial ester hydrolysis. google.com

Gas chromatography (GC) can also be employed, especially for the analysis of volatile impurities. researchgate.net Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are used in preformulation studies to assess the compatibility of the drug with excipients and to detect any potential interactions that could lead to degradation. innovareacademics.inresearchgate.net

The goal of these investigations is to develop a comprehensive understanding of the stability of Dipivefrine and to establish a stability-indicating analytical method. mfd.org.mk Such a method is capable of separating and quantifying the active ingredient in the presence of its impurities and degradation products, ensuring the quality and safety of the final pharmaceutical product.

Table 5: Methodologies for Impurity and Degradation Product Investigation of Dipivefrine, (S)-

MethodologyPurposeKey Findings/ApplicationCitation
Forced Degradation (Stress Testing)To identify potential degradation products and pathways.Complete degradation of Dipivefrin HCl at pH 9 in 24 hours. scribd.com
HPLC / LC-MS/MSSeparation, quantification, and structural elucidation of impurities and degradants.Identification of monopivaloylepinephrine isomers as degradation products. google.comresearchgate.net
Gas Chromatography (GC)Analysis of volatile impurities.Estimation of pivalic acid. researchgate.net
FTIR / DSCPreformulation compatibility studies.To assess drug-excipient interactions and thermal stability. innovareacademics.inresearchgate.net

Q & A

Q. What strategies validate the specificity of (S)-Dipivefrine’s pharmacological effects in complex biological matrices?

  • Methodology : Use CRISPR-edited adrenergic receptor knockout models to isolate target effects. Combine with siRNA silencing in ex vivo iris-ciliary body preparations. Confirm via tandem mass spectrometry imaging (MSI) to localize drug-receptor interactions .

Methodological Frameworks for Contradiction Analysis

  • Data Reconciliation : Apply Bland-Altman plots to assess agreement between disparate pharmacokinetic datasets. Use sensitivity analysis (Monte Carlo simulations) to identify variables (e.g., enzyme activity, formulation excipients) contributing to variability .
  • Literature Synthesis : Systematically map conflicting results using PRISMA guidelines. Classify contradictions by experimental design (e.g., in vitro vs. in vivo models) and apply Fishbone diagrams to trace root causes (e.g., species-specific metabolic pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.